![molecular formula C12H18N4O4 B1443685 7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1425334-80-0](/img/structure/B1443685.png)
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Vue d'ensemble
Description
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
The triazolopyrazine derivatives have been studied for their potential as antibacterial agents . They have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that our compound could be developed into a new class of antibiotics, addressing the urgent need for novel antimicrobial agents.
Anticancer Research
In the realm of anticancer research , triazolopyrazine derivatives have been synthesized and screened for their antiproliferative action against human colon cancer cell lines . The compound’s ability to induce apoptosis in cancer cells via the mitochondrial pathway makes it a promising candidate for further cancer drug development.
Neurological Disorders
The structural analogs of triazolopyrazine have been explored as neurokinin-3 receptor antagonists, which could be used for treating sex hormone disorders . This indicates that our compound may have applications in the treatment of neurological conditions influenced by hormone regulation.
Diabetes Management
Triazolopyrazine derivatives have given rise to FDA-approved drugs like sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . This suggests that our compound could be investigated for its potential in managing type 2 diabetes.
Inflammatory Conditions
The compound’s framework has been utilized in the development of P2X7 antagonists, which are drug candidates for the treatment of conditions accompanied by inflammation, including rheumatoid arthritis and neuropathic pain . This opens up avenues for our compound to be researched as an anti-inflammatory agent.
Analytical Chemistry
In analytical chemistry, methods have been developed for the quantification of impurities related to triazolopyrazine derivatives, which are crucial for ensuring the safety and efficacy of pharmaceuticals . Our compound could be used as a reference standard in such analytical methods.
Drug Design
The pyrazine ring, a key feature in our compound, is known for its utility in rational drug design due to its p-donor properties . This makes it a valuable scaffold for designing a wide range of therapeutic agents.
Genotoxicity Studies
Lastly, the compound has relevance in genotoxicity studies, where derivatives are analyzed for their potential genotoxic impurities . This is essential for drug safety evaluations and regulatory compliance.
Propriétés
IUPAC Name |
7-O-tert-butyl 3-O-methyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-6-16-8(7-15)13-14-9(16)10(17)19-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZFECYZQXFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)OC)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.